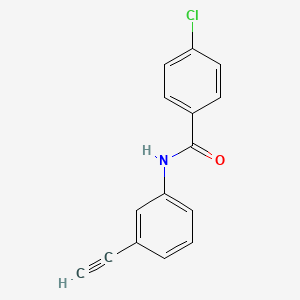
1-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H18F3N5O2 and its molecular weight is 405.381. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
One-Pot Synthesis and Spectral Analyses : The compound and related derivatives have been synthesized using a one-pot strategy, characterized by FT-IR, NMR spectroscopy, and TOF-MS spectrometry. Crystal structures were confirmed by X-ray diffraction analyses, showcasing monoclinic crystal packing. DFT calculations were used to compare experimental results and probe structural properties, including molecular electrostatic potential (MEP) and frontier molecular orbital analysis, to understand stability and reactivity. Additionally, these compounds were evaluated for brine shrimp cytotoxicity, indicating potential biological activity (Ahmed et al., 2016).
Catalyzed Amidation : Amidation reactions between electron-deficient aryl azides and phenylacetaldehydes, facilitated by urea structures like N,N-diethylurea (DEU), were found to be efficient. This process involves 1,3-dipolar cycloaddition and rearrangement, highlighting the compound's utility in synthetic organic chemistry (Xie, Ramström, & Yan, 2015).
Biological Activity and Cytokinin-Activity : A related N-(4-methyl phenyl)-N 1-(1,2,4-triazoly) urea compound was synthesized, showing preliminary cytokinin activity, which is significant for agricultural applications and understanding plant growth mechanisms (Gui-rong, 2002).
Molecular Interaction and Reactivity
Anion Tuning of Gel Properties : The interaction of urea derivatives with anions to tune the rheology, morphology, and gelation properties of low molecular weight salt hydrogelators was studied. This demonstrates the compound's potential in developing materials with specific physical properties (Lloyd & Steed, 2011).
Lossen Rearrangement for Synthesis : The synthesis of ureas from carboxylic acids through ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was explored, showing good yields without racemization. This method is highlighted for its environmental friendliness and cost-effectiveness, indicating the compound's applicability in greener synthetic routes (Thalluri, Manne, Dev, & Mandal, 2014).
Applications in Material Science and Medicinal Chemistry
Supramolecular Gelators : The formation of Ag-complexes with quinoline urea derivatives for gelation in mixed solvents showcases the compound's utility in creating supramolecular structures with potential applications in material science and drug delivery systems (Braga et al., 2013).
Corrosion Inhibition : Urea derivatives were evaluated as corrosion inhibitors for mild steel in acidic conditions, demonstrating significant protection against corrosion. This reveals the compound's potential in industrial applications, particularly in extending the lifespan of metal components and structures (Mistry, Patel, Patel, & Jauhari, 2011).
Propriétés
IUPAC Name |
1-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2/c1-26-16(13-7-3-2-4-8-13)25-27(18(26)29)12-11-23-17(28)24-15-10-6-5-9-14(15)19(20,21)22/h2-10H,11-12H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREGKBRECXSUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2930342.png)
![N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2930343.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2930345.png)
![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2930348.png)

![N-(cyclohexylmethyl)-2-methyl-2-[(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2930350.png)
![N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2930351.png)
![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2930352.png)
![2-[8-(Ethylphenylamino)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetic acid](/img/structure/B2930353.png)
![ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate](/img/structure/B2930354.png)